
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid
Vue d'ensemble
Description
3-Methoxy-2-methyl-2H-indazole-6-carboxylic acid is an organic compound used for research related to life sciences . Its CAS number is 919106-89-1 .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid, involves several strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid is 206.2 . The IUPAC name is 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid and the InChI key is GMKIZCNHXPWDGI-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical form of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid is solid . Unfortunately, no further physical and chemical properties were found in the search results.Applications De Recherche Scientifique
Anti-inflammatory Agents
Indazole derivatives have been studied for their potential as anti-inflammatory agents. Some compounds, such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, have shown high anti-inflammatory activity with minimal ulcerogenic potential . This suggests that 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid could be modified to enhance its anti-inflammatory properties for therapeutic use.
Antimicrobial Activity
Indazole compounds have also been evaluated for their antimicrobial activities. Studies have found that certain indazole derivatives exhibit moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This indicates a potential for 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid to serve as a scaffold for developing new antimicrobial agents.
Anti-angiogenic Activity
Some indazole derivatives have been identified with significant anti-angiogenic activity, which is the process of inhibiting the growth of new blood vessels. This is particularly important in the context of cancer treatment, as it can prevent tumors from obtaining the blood supply needed for their growth . The structure of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid could be explored for its anti-angiogenic potential.
COX-2 Inhibition
Indazole derivatives have been investigated for their ability to inhibit cyclo-oxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain. For instance, the compound ITB, an indazole derivative, inhibited the production of prostaglandin E2 (PGE2), TNF-α, and MMP-13 in osteoarthritis cartilage . This suggests that 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid might be a candidate for the development of COX-2 inhibitors.
Anticancer Properties
The indazole nucleus has been associated with a variety of biological properties, including anticancer activities. The ability to modulate key pathways involved in cancer cell proliferation and survival makes indazole a valuable moiety in the design of anticancer drugs . Research into the specific anticancer applications of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid could yield promising results.
Hypoglycemic Effects
Indazole derivatives have shown potential in lowering blood glucose levels, which is beneficial for the treatment of diabetes. By exploring the hypoglycemic effects of these compounds, new therapeutic agents for diabetes management could be developed . The effects of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid on blood glucose regulation warrant further investigation.
Antiprotozoal Activity
The indazole scaffold has been used to create compounds with antiprotozoal activity, which is crucial for treating diseases caused by protozoan parasites. This application could lead to the development of new treatments for parasitic infections .
Antihypertensive Effects
Indazole derivatives have been explored for their potential to act as antihypertensive agents, which are medications used to treat high blood pressure. The structural diversity of indazole allows for the synthesis of compounds that can target various pathways involved in blood pressure regulation .
Safety And Hazards
While specific safety and hazard information for 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the medicinal properties of indazole, including 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid, could be explored in the future for the treatment of various pathological conditions .
Propriétés
IUPAC Name |
3-methoxy-2-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-9(15-2)7-4-3-6(10(13)14)5-8(7)11-12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKIZCNHXPWDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
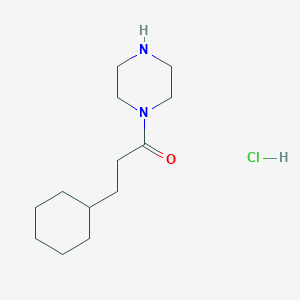
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)

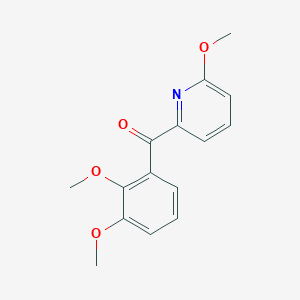
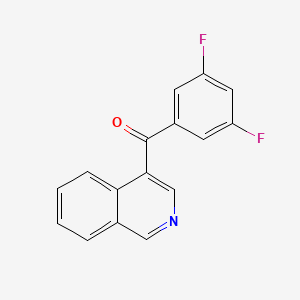
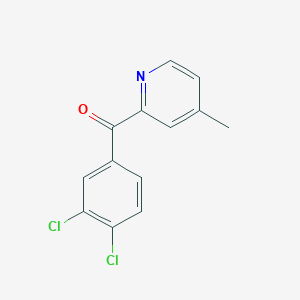



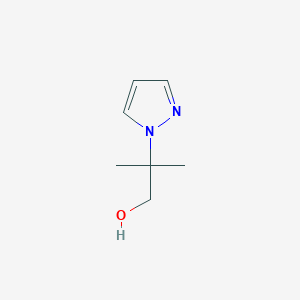
![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)